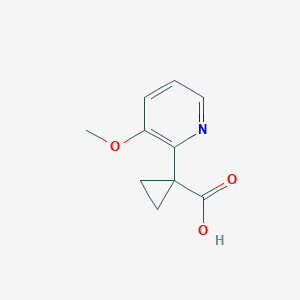
1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . This compound features a cyclopropane ring attached to a carboxylic acid group and a methoxypyridine moiety, making it a versatile molecule in organic synthesis and medicinal chemistry .
准备方法
The synthesis of 1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
化学反应分析
1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyridine ring, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid has various applications in scientific research, including:
Drug Discovery: Its unique structure makes it valuable in the development of new pharmaceuticals.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
作用机制
The mechanism by which 1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in catalytic reactions, the compound may coordinate with metal centers, facilitating the formation of new bonds through oxidative addition and transmetalation processes . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
相似化合物的比较
1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
- 1-(2-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid
- 1-(4-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
These compounds share similar structural features but differ in the position of the methoxy group on the pyridine ring. The unique positioning of the methoxy group in this compound can influence its reactivity and interactions in chemical reactions, making it distinct from its analogs .
生物活性
1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid (CAS Number: 1439899-14-5) is a chemical compound characterized by its unique structure, which includes a cyclopropane ring, a carboxylic acid group, and a methoxy-substituted pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.
The molecular formula of this compound is C10H11NO3, with a molecular weight of approximately 195.20 g/mol. The presence of the methoxy group at the 3-position of the pyridine ring significantly influences its chemical reactivity and biological interactions, making it a subject of interest for further research.
Pharmacological Potential
Research indicates that compounds containing pyridine rings often exhibit diverse biological effects, including:
- Antimicrobial Activity : Initial studies suggest that derivatives of this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Neurotransmitter Interaction : There is evidence to suggest that this compound may interact with neurotransmitter receptors, which could have implications for neurological conditions.
- Metabolic Pathway Modulation : Interaction studies indicate potential involvement in metabolic pathways, highlighting its relevance in drug design and development.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. A comparison with similar compounds reveals how variations in substituents affect their chemical behavior and biological effects:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(4-Methoxypyridin-2-YL)cyclopropanecarboxylic acid | Pyridine derivative | Different methoxy position affecting activity |
| 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid | Pyridine derivative | Variations in biological activity |
| 1-(2-Methoxypyridin-3-YL)cyclopropane-1-carboxylic acid | Pyridine derivative | Structural differences influencing reactivity |
These variations illustrate the importance of structure in determining biological activity and guide future synthetic modifications aimed at enhancing efficacy.
Interaction Studies
Preliminary research indicates that this compound may exhibit binding interactions with specific enzymes or receptors. For instance:
- PDE5 Inhibition : Similar compounds have shown potential as phosphodiesterase type 5 (PDE5) inhibitors, which are relevant for treating conditions like erectile dysfunction and pulmonary hypertension .
Anticancer Activity
In vitro studies have evaluated the antiproliferative effects of related compounds against various cancer cell lines. For example:
属性
IUPAC Name |
1-(3-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-7-3-2-6-11-8(7)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPDWZMBNKZWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














